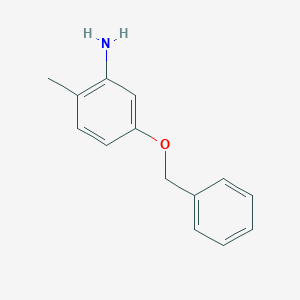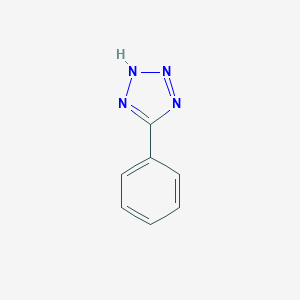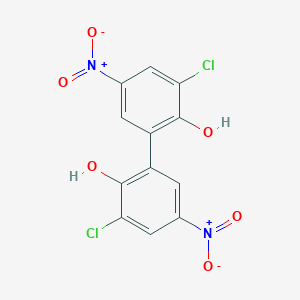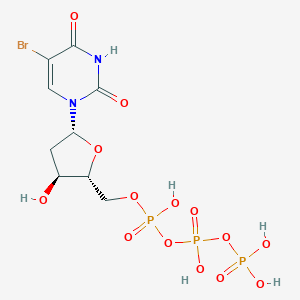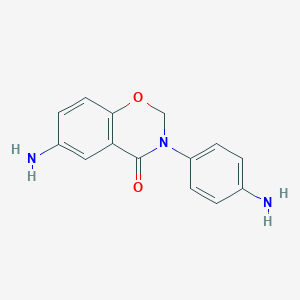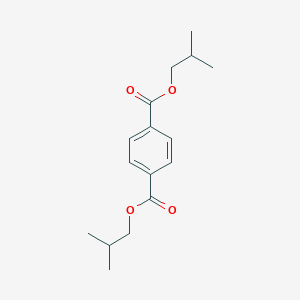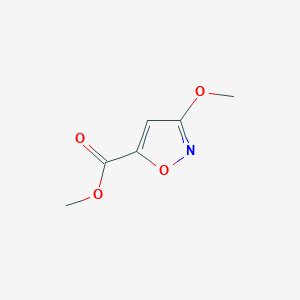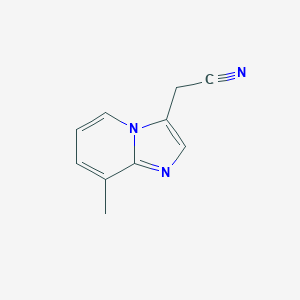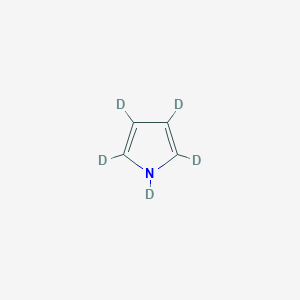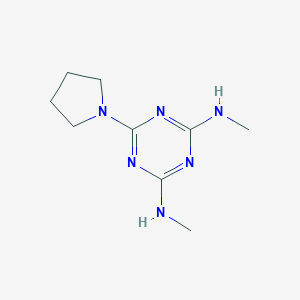
s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-, commonly known as melamine, is a white crystalline powder that has been widely used in various industries, including the production of plastics, adhesives, and fertilizers. In recent years, melamine has gained significant attention in the scientific community due to its potential applications in the field of biomedical research.
Mecanismo De Acción
Melamine has been shown to interact with various biomolecules, including proteins, nucleic acids, and lipids. The mechanism of action of melamine is still not fully understood, but it is believed that it can bind to specific sites on biomolecules and induce conformational changes or alter their activity. Melamine has also been shown to disrupt cellular membranes and induce apoptosis in certain cell types.
Efectos Bioquímicos Y Fisiológicos
Melamine has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. Ingestion of melamine has been associated with renal toxicity, as it can form insoluble crystals in the kidneys and cause damage to the renal tubules. Melamine has also been shown to affect the immune system, as it can modulate the activity of immune cells and induce inflammation. In addition, melamine has been shown to have neurotoxic effects, as it can cross the blood-brain barrier and affect the function of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Melamine has several advantages for lab experiments, including its low cost, high stability, and ease of modification. Melamine-based materials can be synthesized in large quantities and can be easily functionalized to suit specific research needs. However, melamine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers should take precautions when handling melamine and use appropriate safety measures to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for the research and development of melamine-based materials. One potential application is in the field of drug delivery, where melamine-based nanoparticles can be used for targeted and controlled release of drugs. Another area of interest is in the development of melamine-based hydrogels for tissue engineering, where they can be used as scaffolds for the regeneration of various tissues, including bone, cartilage, and skin. In addition, melamine-based biosensors can be further developed for the detection of various biomolecules in clinical and environmental samples.
Conclusion
In conclusion, s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)-, or melamine, is a versatile material that has potential applications in various fields, including biomedical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of melamine have been discussed in this paper. Further research is needed to fully understand the potential of melamine-based materials and to develop safe and effective applications for biomedical research.
Métodos De Síntesis
Melamine can be synthesized through the reaction of urea and formaldehyde under high temperature and pressure conditions. The process involves the condensation of urea and formaldehyde to form methylol urea, which then undergoes cyclization to produce melamine. The purity and yield of melamine can be improved by optimizing the reaction conditions, such as the ratio of urea to formaldehyde, reaction time, and temperature.
Aplicaciones Científicas De Investigación
Melamine has been widely used in various biomedical research applications, including drug delivery, tissue engineering, and biosensing. Due to its unique chemical and physical properties, melamine can be modified to form functionalized nanoparticles or hydrogels that can be used for targeted drug delivery. Melamine-based hydrogels have also been used as scaffolds for tissue engineering, as they can provide a three-dimensional environment for cell growth and differentiation. In addition, melamine-based biosensors have been developed for the detection of various biomolecules, such as glucose, proteins, and DNA.
Propiedades
Número CAS |
16268-56-7 |
|---|---|
Nombre del producto |
s-Triazine, 2,4-bis(methylamino)-6-(1-pyrrolidinyl)- |
Fórmula molecular |
C9H16N6 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-N,4-N-dimethyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6/c1-10-7-12-8(11-2)14-9(13-7)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
Clave InChI |
LHHSCEFJYZGVSL-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
SMILES canónico |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
Otros números CAS |
16268-56-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




